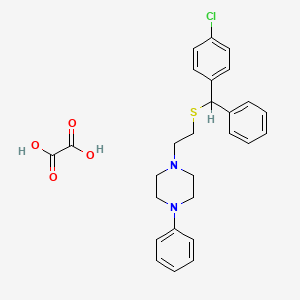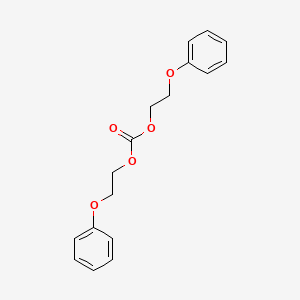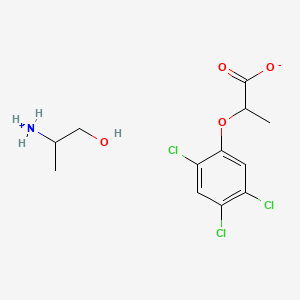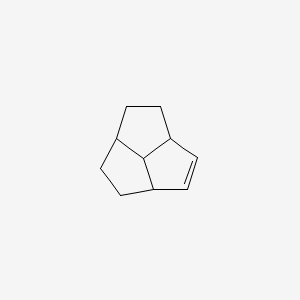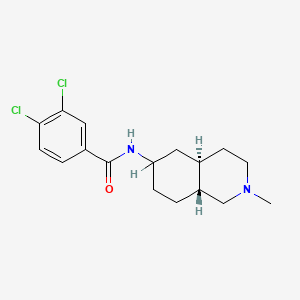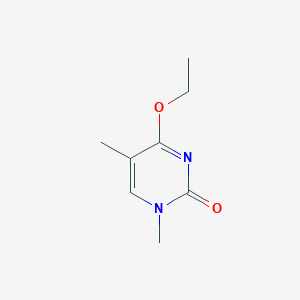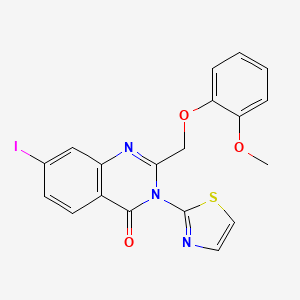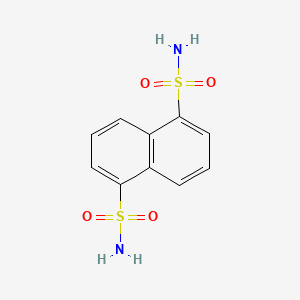
1,5-Naphthalenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonamide is an organic compound with the molecular formula C10H10N2O4S2. It is a derivative of naphthalene, featuring two sulfonamide groups attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedisulfonamide can be synthesized through the sulfonation of naphthalene followed by the introduction of sulfonamide groups. The process typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming naphthalene-1,5-disulfonic acid.
Conversion to Sulfonamide: The disulfonic acid is then reacted with ammonia or an amine to replace the sulfonic acid groups with sulfonamide groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of enzymes involved in folic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenedisulfonamide is similar to other naphthalene derivatives, such as:
Naphthalene-1,5-disulfonic acid:
Sodium 1,5-naphthalenedisulfonate: The disodium salt of naphthalene-1,5-disulfonic acid.
Sulfonamide drugs: Compounds like sulfamethazine and sulfadiazine, which contain sulfonamide groups and are used as antibiotics.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual sulfonamide groups provide distinct reactivity compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
49650-84-2 |
|---|---|
Formule moléculaire |
C10H10N2O4S2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C10H10N2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H,(H2,11,13,14)(H2,12,15,16) |
Clé InChI |
UGTLNJSCSSEXDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


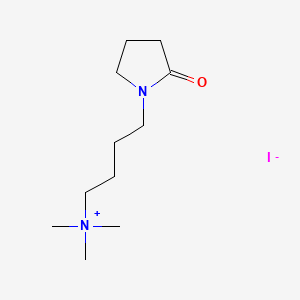
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
